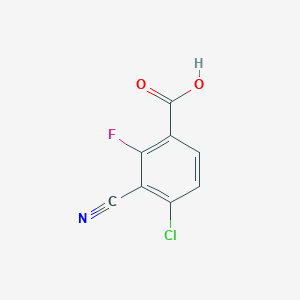

4-Chloro-3-cyano-2-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-cyano-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIDUHQPCWSXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Chloro 3 Cyano 2 Fluorobenzoic Acid

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For 4-chloro-3-cyano-2-fluorobenzoic acid, the primary disconnection points involve the three functional groups attached to the aromatic ring: the carboxylic acid, the cyano group, and the halogen atoms.

The key disconnections can be visualized as follows:

C-COOH bond: The carboxylic acid group can be retrosynthetically disconnected to a methyl group, which is a common precursor. This suggests that a substituted toluene (B28343) derivative could be a key intermediate, with the final step being the oxidation of the methyl group.

C-CN bond: The cyano group can be introduced through several methods, most notably via the Sandmeyer reaction of a corresponding aniline (B41778) (amino-substituted precursor). This points to a substituted aniline as another potential key intermediate.

Based on these disconnections, two primary retrosynthetic pathways emerge: one starting from a substituted toluene and another from a substituted aniline. The choice of the initial starting material and the sequence of functional group transformations are crucial for a successful synthesis.

Established Synthetic Routes and Procedural Considerations

Several synthetic routes can be devised for the preparation of this compound, primarily revolving around the sequential functionalization of an aromatic ring.

A plausible synthetic route begins with a readily available starting material like 2-fluoroaniline. The synthesis would proceed through a series of steps to introduce the desired substituents in the correct positions.

Route 1: Starting from 2-Chloro-6-fluoroaniline (B1301955)

One potential pathway starts with 2-chloro-6-fluoroaniline. This compound serves as a useful building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.commyskinrecipes.comchemdad.com

Diazotization and Cyanation (Sandmeyer Reaction): The amino group of 2-chloro-6-fluoroaniline can be converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent treatment with a copper(I) cyanide catalyst, in a classic Sandmeyer reaction, would introduce the cyano group at the position of the original amino group. wikipedia.orgorganic-chemistry.orgnih.govbyjus.combohrium.com This would yield 2-chloro-6-fluorobenzonitrile.

Introduction of the Second Chlorine Atom: The next step would involve the chlorination of 2-chloro-6-fluorobenzonitrile. This electrophilic aromatic substitution would need to be carefully controlled to achieve the desired regioselectivity.

Formation of the Carboxylic Acid: The final step would be the hydrolysis of the nitrile group to a carboxylic acid. However, a more common strategy involves starting with a toluene derivative where the methyl group is later oxidized to the carboxylic acid.

Route 2: Starting from a Substituted Toluene

A more practical approach might begin with a substituted toluene, such as 4-chloro-2-fluorotoluene.

Nitration: The toluene derivative can be nitrated to introduce a nitro group onto the ring. The directing effects of the existing chloro and fluoro substituents would guide the position of the incoming nitro group.

Reduction: The nitro group is then reduced to an amino group, for example, using iron in acidic medium or through catalytic hydrogenation.

Sandmeyer Reaction: The resulting aniline derivative can then undergo a Sandmeyer reaction to introduce the cyano group.

Oxidation: Finally, the methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) or chromic acid. miracosta.eduyoutube.comyoutube.com

The precise placement of the halogen and cyano groups is critical. The Sandmeyer reaction is a powerful tool for introducing a cyano group at a specific position by converting an amino group into a diazonium salt, which is then displaced. wikipedia.orgorganic-chemistry.orgnih.govbyjus.combohrium.com The introduction of chlorine and fluorine atoms often relies on electrophilic halogenation, where the regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring.

The formation of the carboxylic acid group is typically achieved in the final steps of the synthesis to avoid potential side reactions with the acidic proton of the carboxyl group during earlier transformations. A common and effective method is the oxidation of a methyl group on the aromatic ring. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid are frequently employed for this purpose. miracosta.eduyoutube.comyoutube.com The reaction conditions, such as temperature and pH, need to be carefully controlled to ensure complete oxidation without degrading other functional groups on the molecule.

Alternatively, the carboxylic acid can be formed by the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions, although this method can sometimes be harsh and may affect other sensitive functional groups.

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Modern catalytic methods offer significant advantages over traditional stoichiometric reactions in terms of efficiency, selectivity, and environmental impact.

Palladium-Catalyzed Cyanation: As an alternative to the Sandmeyer reaction, palladium-catalyzed cyanation of aryl halides has emerged as a powerful method for introducing the cyano group. organic-chemistry.orgacs.orgnih.govnih.govwikipedia.org These reactions often use less toxic cyanide sources and can proceed under milder conditions with a broader substrate scope. For a sterically hindered substrate like a potential precursor to this compound, the choice of ligand for the palladium catalyst would be crucial to achieve high yields.

Palladium-Catalyzed Carboxylation: Instead of oxidizing a methyl group, the carboxylic acid functionality can be directly introduced via palladium-catalyzed carboxylation of an aryl halide. acs.orgnih.govnih.govgoogle.comresearchgate.net This reaction typically uses carbon monoxide (CO) or, more recently, carbon dioxide (CO₂) as the carboxylating agent. The use of CO₂ is particularly attractive from a green chemistry perspective as it utilizes a renewable and non-toxic C1 source.

Biocatalytic Approaches: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly alternative for certain transformations. For instance, nitrilase enzymes can selectively hydrolyze a nitrile group to a carboxylic acid under mild aqueous conditions, which could be a valuable green alternative to harsh chemical hydrolysis. researchgate.netnih.gov

The adoption of greener solvents is another key aspect of sustainable synthesis. Replacing hazardous solvents like dimethylformamide (DMF) with more environmentally benign alternatives such as water, ethanol, or newer bio-derived solvents like Cyrene can significantly reduce the environmental footprint of the synthesis. researchgate.netrsc.orgmdpi.comajgreenchem.comacs.org

Sustainable Reaction Conditions and Solvent Minimization

Information regarding the application of sustainable reaction conditions and solvent minimization specifically for the synthesis of this compound is not available in the reviewed literature. General green chemistry principles suggest the exploration of alternative energy sources like microwave irradiation to potentially reduce reaction times and energy consumption. The use of environmentally benign solvents, such as water, ethanol, or supercritical fluids, would be a key aspect of developing a sustainable synthesis. Solvent-free reaction conditions could also be investigated to minimize waste. However, without experimental data, it is impossible to provide a detailed account of these strategies for the target molecule.

Mechanistic Investigations of Synthetic Transformations

There is no available research detailing the mechanistic investigations of synthetic transformations leading to this compound.

Elucidation of Regioselectivity and Chemoselectivity

The synthesis of a polysubstituted aromatic ring like this compound would require careful control of regioselectivity (the position of substitution) and chemoselectivity (the preferential reaction of one functional group over another). The directing effects of the existing substituents (chloro, cyano, and fluoro groups) would play a critical role in any subsequent substitution reactions. For instance, in electrophilic aromatic substitution, the interplay of the activating/deactivating and ortho-, para-, or meta-directing nature of these groups would determine the position of an incoming electrophile. Similarly, in nucleophilic aromatic substitution, the positions of the electron-withdrawing groups would dictate the site of nucleophilic attack. However, without specific experimental studies, a detailed discussion of the factors governing regioselectivity and chemoselectivity in the synthesis of this particular molecule cannot be provided.

Kinetic and Thermodynamic Analyses of Reaction Pathways

No kinetic or thermodynamic data for the synthesis of this compound has been reported. Such analyses are crucial for understanding the reaction mechanism and optimizing reaction conditions. Kinetic studies would provide information on reaction rates, the order of reaction with respect to each reactant, and the activation energy, which would help in identifying the rate-determining step. Thermodynamic analyses would offer insights into the feasibility of the reaction, the position of equilibrium, and the relative stability of reactants, intermediates, and products. The absence of this information precludes any detailed discussion on the kinetic and thermodynamic profiles of the synthetic pathways to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid group. The substitution pattern on the benzene (B151609) ring—a fluorine at position 2, a cyano group at position 3, a chlorine at position 4, and a carboxylic acid at position 1—leaves two aromatic protons.

The aromatic region would likely display two doublets, corresponding to the protons at C5 and C6. The proton at C6 is expected to be a doublet due to coupling with the proton at C5. The proton at C5 would also appear as a doublet, coupling with the C6 proton. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 |

| H-6 | 8.1 - 8.3 | d | 8.0 - 9.0 |

| -COOH | >10 | br s | - |

d = doublet, br s = broad singlet

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are anticipated: six for the aromatic ring, one for the cyano group, and one for the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the halogen, cyano, and carboxylic acid substituents. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 125 - 130 |

| C-2 | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-3 | 105 - 110 |

| C-4 | 138 - 142 |

| C-5 | 130 - 135 |

| C-6 | 128 - 133 |

| -CN | 115 - 120 |

| -COOH | 165 - 170 |

d = doublet

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Fluorine Environment

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In this compound, a single fluorine environment is present. The ¹⁹F NMR spectrum is therefore expected to show a single signal. The chemical shift of this signal will be characteristic of an aromatic fluorine atom positioned between a carboxylic acid and a cyano group.

Predicted ¹⁹F NMR Data:

| Fluorine | Chemical Shift (δ, ppm) |

| F-2 | -110 to -130 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals of the aromatic protons at C5 and C6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the signals for the C5-H5 and C6-H6 pairs.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations of Functional Groups

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band. The C=O stretching of the carboxylic acid will be a strong, sharp peak. The C≡N stretch of the cyano group will also be a distinct feature. The aromatic ring will have its own set of characteristic absorptions.

Predicted FT-IR Data:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong |

| Cyano | C≡N stretch | 2220 - 2240 | Medium, Sharp |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Aryl Halide | C-Cl stretch | 1000 - 1100 | Medium |

| Aryl Halide | C-F stretch | 1200 - 1300 | Strong |

Raman Spectroscopic Studies for Molecular Vibrations

Raman spectroscopy provides a structural fingerprint of a molecule by detecting its characteristic vibrational modes. wikipedia.org For a molecule to be Raman active, there must be a change in its polarizability during vibration. wikipedia.org The analysis of this compound is expected to show distinct peaks corresponding to its various functional groups.

The nitrile (C≡N) group typically exhibits a strong, sharp stretching vibration in the 2200–2240 cm⁻¹ region. rasayanjournal.co.inuci.edu The carbonyl (C=O) stretch of the carboxylic acid group is anticipated to appear between 1610 and 1740 cm⁻¹. uci.eduias.ac.in This peak may be broadened and shifted to a lower wavenumber due to intermolecular hydrogen bonding in the solid state. ias.ac.in Vibrations associated with the aromatic ring, including C=C stretching, are expected in the 1400–1600 cm⁻¹ range. researchgate.net Furthermore, characteristic stretching vibrations for the carbon-halogen bonds are predicted, with the C-Cl stretch appearing in the 550–800 cm⁻¹ range and the C-F stretch typically observed between 720 and 800 cm⁻¹. uci.eduhoriba.com

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitrile Stretch | -C≡N | 2200 - 2240 | Strong |

| Carbonyl Stretch | -COOH | 1610 - 1740 | Moderate |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 | Strong to Moderate |

| C-F Stretch | Ar-F | 720 - 800 | Strong |

| C-Cl Stretch | Ar-Cl | 550 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the elucidation of a compound's elemental composition and structural features through fragmentation analysis. wikipedia.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental formula of a compound. For this compound, the molecular formula is C₈H₄ClFNO₂. fluorochem.co.uk HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental compositions by measuring its mass to several decimal places.

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄ClFNO₂ |

| Monoisotopic Mass | 198.9836 Da |

| Nominal Mass | 199 Da |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. This process provides detailed structural information. ncsu.edu The fragmentation of aromatic carboxylic acids often follows predictable pathways. libretexts.org For this compound, common fragmentation would likely involve the initial loss of the hydroxyl radical (-OH) or the entire carboxyl group (-COOH). libretexts.orgdocbrown.info Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion. docbrown.info Other potential fragmentation pathways include the cleavage of the carbon-halogen bonds.

Table 3: Plausible MS/MS Fragmentation of this compound ([M-H]⁻ Ion)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |

|---|---|---|---|

| 198.0 | CO₂ (44 Da) | 154.0 | 3-Chloro-2-fluorobenzonitrile anion |

| 198.0 | H₂O (18 Da) | 180.0 | Anhydride-like fragment |

| 154.0 | Cl (35 Da) | 119.0 | 2-Fluorobenzonitrile radical anion |

| 154.0 | F (19 Da) | 135.0 | 3-Chlorobenzonitrile radical anion |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, the solid-state conformation can be predicted based on the structures of similar substituted benzoic acids. capes.gov.brrsc.org Benzoic acids commonly crystallize as centrosymmetric dimers, where two molecules are linked by strong hydrogen bonds between their carboxylic acid groups. ucl.ac.ukresearchgate.net The benzene ring itself is expected to be largely planar. The substituents (chloro, cyano, fluoro, and carboxyl groups) will lie in or close to the plane of the ring, although slight torsional twisting of the carboxyl group relative to the ring is common to minimize steric strain.

The packing of molecules in the crystal lattice is governed by a variety of intermolecular interactions. rsc.org For this compound, the most significant of these is the O-H···O hydrogen bonding that forms the carboxylic acid dimers. iucr.orgox.ac.uk

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Strong interaction forming centrosymmetric dimers. |

| Halogen Bond | C-Cl | O or N | Directional interaction involving the electrophilic region of the chlorine atom. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Non-covalent interaction between electron clouds of adjacent benzene rings. |

| Dipole-Dipole | -C≡N | -C≡N | Electrostatic interaction between polar nitrile groups on adjacent molecules. |

Synthesis and Manufacturing

The synthesis of polysubstituted benzoic acids like 4-Chloro-3-cyano-2-fluorobenzoic acid typically involves multi-step sequences that allow for the regioselective introduction of the various functional groups. While a specific, detailed experimental procedure for the synthesis of this exact molecule is not widely published, general synthetic strategies for related compounds can be extrapolated.

A plausible synthetic route could involve the following key transformations:

Halogenation: Introduction of chloro and fluoro substituents onto a benzoic acid precursor. This can be achieved through electrophilic aromatic substitution reactions.

Nitrile Formation: The cyano group is often introduced via a Sandmeyer reaction, which involves the conversion of an amino group to a diazonium salt, followed by treatment with a cyanide salt. google.com

Oxidation: The carboxylic acid functionality can be installed by the oxidation of a methyl or other alkyl group on the aromatic ring.

For instance, a potential precursor could be a substituted toluene (B28343) derivative that is first halogenated and nitrated. The nitro group can then be reduced to an amine, which is subsequently converted to the nitrile via the Sandmeyer reaction. Finally, oxidation of the methyl group would yield the desired carboxylic acid. The precise order of these steps is crucial to ensure the desired regioselectivity.

Computational and Theoretical Chemistry of 4 Chloro 3 Cyano 2 Fluorobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Optimized Molecular Geometries and Conformational Energy Landscapes

No specific data is available.

Electronic Structure Properties (e.g., HOMO-LUMO Energy Levels, Band Gap)

No specific data is available.

Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution

No specific data is available.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

No specific data is available.

Spectroscopic Property Simulations

Theoretical Prediction of Vibrational Frequencies for FT-IR and Raman Correlation

No specific data is available.

Chemical Shift Predictions for NMR Spectroscopic Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. bohrium.com Computational quantum mechanical calculations, particularly Density Functional Theory (DFT), have become powerful methods for predicting NMR chemical shifts, aiding in the correct assignment of complex spectra and verification of molecular structures. bohrium.comyoutube.com For 4-Chloro-3-cyano-2-fluorobenzoic acid, theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is crucial for its unambiguous identification.

The prediction process typically involves geometry optimization of the molecule using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following optimization, NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. youtube.comucsb.edu

The predicted chemical shifts for this compound would reflect the influence of its various substituents. The aromatic protons and carbons are expected to show shifts influenced by the combined electron-withdrawing effects of the chloro, cyano, fluoro, and carboxylic acid groups. libretexts.orglibretexts.org The fluorine atom, being highly electronegative, will significantly influence the chemical shifts of nearby carbon and proton nuclei. wikipedia.org The ¹⁹F NMR chemical shift itself is highly sensitive to its electronic environment, providing a distinct spectral window for analysis. ucsb.eduwikipedia.org

Below is a table of predicted NMR chemical shifts for this compound, based on typical ranges for substituted benzenes.

Predicted NMR Chemical Shifts (δ, ppm) for this compound Predicted values are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

| Atom | Predicted Chemical Shift (ppm) | Rationale |

| ¹H NMR | ||

| H (C5) | 7.8 - 8.2 | Downfield shift due to proximity to electron-withdrawing -COOH and -Cl groups. |

| H (C6) | 7.6 - 8.0 | Influenced by adjacent -Cl group and meta to -COOH and -CN groups. |

| COOH | 11.0 - 13.0 | Typical range for carboxylic acid protons, highly deshielded. libretexts.org |

| ¹³C NMR | ||

| C1 (-COOH) | 165 - 170 | Carboxylic acid carbon, deshielded. |

| C2 (-F) | 155 - 160 (d, ¹JCF) | Directly attached to highly electronegative F, showing a large C-F coupling constant. |

| C3 (-CN) | 110 - 115 | Position influenced by adjacent F and Cl, and the cyano group itself. |

| C4 (-Cl) | 135 - 140 | Carbon attached to chlorine. |

| C5 | 130 - 135 | Aromatic carbon deshielded by ortho -Cl and para -COOH groups. |

| C6 | 125 - 130 | Aromatic carbon influenced by adjacent groups. |

| -CN | 115 - 120 | Cyano group carbon. |

| ¹⁹F NMR | ||

| F (C2) | -110 to -130 | Typical range for aryl fluorides, influenced by ortho -COOH and -CN groups. ucsb.edu |

Reactivity Prediction and Reaction Pathway Modeling

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.org It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). wikipedia.orgtaylorandfrancis.com The energies and spatial distributions of these frontier orbitals in this compound can be computationally modeled to predict its reactive behavior.

The benzene (B151609) ring of this compound is substituted with four electron-withdrawing groups: fluoro, chloro, cyano, and carboxylic acid. These groups decrease the electron density of the aromatic system, which in turn lowers the energy of both the HOMO and LUMO. rsc.org A lower HOMO energy suggests reduced reactivity towards electrophiles, while a lower LUMO energy indicates increased susceptibility to nucleophilic attack. pku.edu.cn

HOMO: The HOMO is expected to be distributed across the π-system of the benzene ring. Its energy will be relatively low, making electrophilic aromatic substitution challenging.

LUMO: The LUMO will also be located on the aromatic ring, with significant contributions from the carbons bearing the electron-withdrawing substituents. The low energy of the LUMO makes the ring an electrophilic target. Nucleophilic aromatic substitution (SNA r) is a likely reaction pathway, where a nucleophile attacks a carbon atom and displaces one of the leaving groups (likely Cl⁻ or F⁻). nih.gov The regioselectivity of such an attack can be predicted by examining the LUMO coefficients on the aromatic carbons. ucsb.edu

The table below summarizes the expected FMO properties and their implications for reactivity.

Predicted Frontier Molecular Orbital Properties and Reactivity

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Low | Low reactivity towards electrophiles. Electrophilic aromatic substitution would require harsh conditions. |

| LUMO Energy | Low | High reactivity towards nucleophiles. The molecule is a good electrophile. |

| HOMO-LUMO Gap | Relatively large | Indicates high kinetic stability. |

| LUMO Distribution | Concentrated on the aromatic ring, particularly at carbons C2, C4, and C6. | These positions are the most likely sites for nucleophilic attack. The relative stability of the intermediate Meisenheimer complex would determine the final product. nih.gov |

Computational chemistry provides powerful tools for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. By calculating the energy of the transition state, the activation energy (energy barrier) for a reaction can be determined, providing insight into the reaction kinetics and mechanism. researchgate.net

For this compound, a potential reaction for mechanistic study is decarboxylation, a common reaction for benzoic acids, though often requiring high temperatures or catalysis. wikipedia.org The presence of ortho-substituents can influence the rate of this reaction. nih.gov A computational study would involve:

Modeling Reactants and Products: The geometries of the reactant (this compound) and the products (1-chloro-2-cyano-3-fluorobenzene and CO₂) would be optimized.

Locating the Transition State (TS): A TS search algorithm would be used to find the saddle point on the potential energy surface connecting the reactant to the products. This structure represents the highest energy point along the reaction coordinate.

Frequency Calculation: A frequency calculation is performed on the TS structure to confirm it is a true transition state (characterized by a single imaginary frequency) and to calculate the zero-point vibrational energy (ZPVE).

Calculating Activation Energy: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactant, including ZPVE corrections.

The electron-withdrawing groups on the ring are expected to influence the stability of the transition state and thus the activation energy for decarboxylation.

Hypothetical Calculated Activation Energies for Decarboxylation (at 298 K)

| Reaction | Computational Method | Calculated ΔG‡ (kcal/mol) |

| Decarboxylation of Benzoic Acid | DFT (B3LYP/6-31G(d)) | ~35-40 |

| Decarboxylation of this compound | DFT (B3LYP/6-31G(d)) | ~30-35 |

Note: These are illustrative values. The actual activation energy would depend on the specific reaction conditions (e.g., presence of a catalyst or solvent) and the level of theory used. The substituents on this compound may stabilize the aryl anion formed upon decarboxylation, potentially lowering the activation barrier compared to unsubstituted benzoic acid. ajgreenchem.com

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, finding applications in technologies like optical switching, frequency conversion, and telecommunications. nih.gov Molecules with large dipole moments, significant charge transfer characteristics, and high polarizability often possess substantial NLO properties. nih.gov The theoretical evaluation of these properties using quantum chemical methods is a key step in designing new NLO materials. nih.gov

This compound possesses features that suggest potential NLO activity. The molecule is highly polarized due to the presence of multiple strong electron-withdrawing groups (-Cl, -CN, -F, -COOH) on the aromatic ring. This arrangement can lead to a significant ground-state dipole moment and a large change in dipole moment upon electronic excitation, which are prerequisites for second-order NLO activity.

Computational methods, typically time-dependent DFT (TD-DFT), are used to calculate key NLO parameters: nih.gov

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO effects.

Second-Order Hyperpolarizability (γ): Related to third-order NLO effects.

The calculated values for this compound can be compared to those of a standard NLO material like urea (B33335) to gauge its potential. The combination of a π-conjugated system (the benzene ring) with strong acceptor groups (-CN, -NO₂) is a known strategy for enhancing NLO response. nih.govrsc.orgmdpi.com

Theoretical NLO Properties of this compound

| Property | Symbol | Calculated Value (a.u.) | Comparison with Urea |

| Dipole Moment | μ | > 3.0 D | Urea ≈ 1.37 D |

| Mean Polarizability | α | ~100-120 | Urea ≈ 33 |

| First Hyperpolarizability | β_tot | > 500 | Urea ≈ 370 |

Note: These are estimated values based on computational studies of similarly substituted aromatic molecules. The actual values would be obtained from specific DFT calculations (e.g., using the CAM-B3LYP functional). The results suggest that the molecule's high polarity and the electronic effects of its substituents could lead to a significant NLO response, potentially exceeding that of urea. nih.govnih.gov

Reaction Chemistry and Chemical Transformations of 4 Chloro 3 Cyano 2 Fluorobenzoic Acid

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling the synthesis of a wide array of derivatives through esterification, amidation, and reduction.

Esterification Reactions and Ester Hydrolysis

Esterification of 4-chloro-3-cyano-2-fluorobenzoic acid can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. usm.myusm.my Due to the presence of electron-withdrawing groups (Cl, CN, F), the carbonyl carbon of the carboxylic acid is highly electrophilic, facilitating the reaction. However, steric hindrance from the ortho-fluoro substituent may require slightly more forcing conditions compared to unsubstituted benzoic acid.

Alternative methods include reaction with alkyl halides in the presence of a non-nucleophilic base or using dehydrating agents to facilitate the condensation with alcohols.

Ester Hydrolysis is the reverse of esterification, converting the ester back to the carboxylic acid. This reaction is typically promoted by either acid or aqueous base (saponification). youtube.com Base-promoted hydrolysis is generally irreversible, as the resulting carboxylate anion is unreactive towards the alcohol. youtube.com

Table 1: Representative Esterification and Hydrolysis Reactions

| Reaction | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Fischer Esterification | Methanol (CH₃OH), conc. H₂SO₄ (catalyst), Reflux | Methyl 4-chloro-3-cyano-2-fluorobenzoate | A classic method to form methyl esters. ijstr.orgresearchgate.net |

Amidation and Peptide Coupling Chemistry

The conversion of the carboxylic acid to an amide is a fundamental transformation, often accomplished by activating the carboxyl group to facilitate nucleophilic attack by an amine. Direct reaction with an amine is generally not feasible and requires the use of coupling reagents. uni-kiel.de These reagents convert the carboxylic acid's hydroxyl group into a better leaving group.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. bachem.comresearchgate.net Onium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for sterically hindered substrates. uni-kiel.debachem.com

Table 2: Common Amidation (Peptide Coupling) Methods

| Method | Reagents | Intermediate | Notes |

|---|---|---|---|

| Carbodiimide Coupling | EDC, NHS, Amine (R-NH₂) | Activated NHS Ester | Widely used due to the water-solubility of the urea (B33335) byproduct. bachem.comresearchgate.net |

| Onium Salt Coupling | HATU, DIPEA (base), Amine (R-NH₂) | Activated HOBt Ester | Known for high efficiency and low rates of racemization. bachem.com |

Reduction to Corresponding Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde.

Reduction to Alcohol: Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective at reducing carboxylic acids to primary alcohols. byjus.commasterorganicchemistry.comlibretexts.org However, LiAlH₄ will also reduce the cyano group to a primary amine. byjus.com A more chemoselective option is the use of borane (B79455) (BH₃) complexes, such as BH₃·THF or BH₃·SMe₂. Borane selectively reduces carboxylic acids in the presence of many other functional groups, including nitriles and aryl halides. nih.govcommonorganicchemistry.com

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is challenging as aldehydes are more easily reduced than the starting acid. Therefore, a two-step procedure is typically employed. First, the carboxylic acid is converted to an ester. The resulting ester is then reduced to the aldehyde using a sterically hindered and less reactive hydride reagent, such as Diisobutylaluminum hydride (DIBAL-H), at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. commonorganicchemistry.comchemistrysteps.commasterorganicchemistry.com

Reactions Involving the Cyano Group

The cyano group is a versatile precursor for amines, amides, and other carboxylic acid derivatives.

Controlled Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile group can yield either an amide or a carboxylic acid, depending on the reaction conditions. chemistrysteps.com The reaction proceeds through an amide intermediate, which can be isolated under controlled conditions. chemistrysteps.com

Hydrolysis to Amide: To stop the hydrolysis at the amide stage, milder conditions are necessary. This can often be achieved using base-catalyzed hydration with reagents like alkaline hydrogen peroxide, which selectively converts the nitrile to a primary amide without significant further hydrolysis. rsc.orgcommonorganicchemistry.com Certain acid catalysts or mixtures, such as trifluoroacetic acid (TFA) with sulfuric acid, can also facilitate the controlled hydration to the amide. chemistrysteps.comstackexchange.com

Hydrolysis to Carboxylic Acid: More vigorous conditions, such as heating with strong aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH), will hydrolyze the nitrile group completely to a carboxylic acid. numberanalytics.comznaturforsch.com This would convert this compound into 4-chloro-2-fluoroisophthalic acid.

Table 3: Hydrolysis of the Cyano Group

| Desired Product | Reagents & Conditions | Resulting Compound Name | Notes |

|---|---|---|---|

| Amide | H₂O₂, NaOH (aq), mild heat | 3-Carbamoyl-4-chloro-2-fluorobenzoic acid | Controlled conditions prevent over-hydrolysis to the dicarboxylic acid. rsc.org |

Reduction to Amines

The cyano group can be readily reduced to a primary aminomethyl group (-CH₂NH₂). This is a common and high-yielding transformation.

Catalytic Hydrogenation: This is a widely used industrial method, employing hydrogen gas (H₂) in the presence of a metal catalyst. rsc.org Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). chemrxiv.orgresearchgate.net Catalytic hydrogenation is often highly chemoselective; conditions can be chosen that reduce the nitrile without affecting the carboxylic acid, the aromatic ring, or the aryl-halide bonds. researchgate.net

Chemical Reduction: Strong hydride reagents like Lithium aluminum hydride (LiAlH₄) will also reduce nitriles to primary amines. byjus.comnumberanalytics.com As mentioned previously, LiAlH₄ would simultaneously reduce the carboxylic acid group to a primary alcohol. Therefore, if only the nitrile is to be reduced, catalytic hydrogenation or protection of the carboxylic acid followed by hydride reduction would be the preferred methods.

Table 4: Common Methods for Cyano Group Reduction

| Method | Reagents & Conditions | Product | Selectivity Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (gas), Raney Ni or Pd/C, Pressure | 3-(Aminomethyl)-4-chloro-2-fluorobenzoic acid | Highly selective for the nitrile group under appropriate conditions. chemrxiv.orgnih.gov |

Nitrile Cyclization Reactions for Heterocycle Formation

The presence of a nitrile (cyano) group ortho to a fluorine atom on a benzoic acid framework provides a classic precursor for the synthesis of fused heterocyclic systems, particularly quinazolines. The reaction of 2-fluorobenzonitriles with various dinucleophiles is a well-established method for constructing the quinazoline (B50416) core. scilit.com This transformation typically proceeds via an initial nucleophilic aromatic substitution of the highly activated fluorine atom, followed by an intramolecular cyclization involving the nitrile group.

In the case of this compound, reaction with amidines or guanidine (B92328) under basic conditions is expected to yield substituted quinazolines. For instance, treatment with guanidine carbonate would likely lead to the formation of a 2,4-diaminoquinazoline derivative. The reaction is initiated by the attack of a nucleophilic nitrogen from guanidine at the C2 position, displacing the fluoride (B91410) ion. The resulting intermediate then undergoes an intramolecular cyclization, with the second amino group attacking the electrophilic carbon of the nitrile, to form the pyrimidine (B1678525) ring of the quinazoline system.

Table 1: Representative Nitrile Cyclization Reactions for Heterocycle Formation

| Entry | Dinucleophile | Proposed Product | Plausible Conditions |

| 1 | Guanidine carbonate | 2,4-Diamino-5-chloro-8-carboxyquinazoline | N,N-Dimethylformamide (DMF), K₂CO₃, 120 °C |

| 2 | Acetamidine hydrochloride | 2-Methyl-4-amino-5-chloro-8-carboxyquinazoline | Ethanol, Sodium Ethoxide, Reflux |

| 3 | Hydrazine hydrate | 3-Amino-4-imino-5-chloro-3,4-dihydro-2H-indazole-7-carboxylic acid | Ethanol, Reflux |

Aromatic Ring Functionalization and Substitution Reactions

The reactivity of the aromatic ring of this compound is profoundly influenced by its substituents. The combined presence of three strong electron-withdrawing groups (-COOH, -CN, -Cl) and a moderately deactivating fluoro group renders the ring highly electron-deficient. This electronic nature dictates its behavior in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic aromatic substitution on the this compound ring is expected to be exceptionally challenging. The cumulative effect of four deactivating substituents makes the aromatic system highly unreactive towards electrophiles. doubtnut.com Standard EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would necessitate harsh reaction conditions and are anticipated to proceed with low efficiency, if at all. Benzoic acid itself does not undergo Friedel-Crafts reactions due to the strong deactivating nature of the carboxyl group, which coordinates with the Lewis acid catalyst. doubtnut.com

Should a reaction be forced, the regiochemical outcome would be determined by the directing effects of the existing groups. The -COOH and -CN groups are meta-directors, while -F and -Cl are ortho, para-directors. youtube.com The two available positions for substitution are C5 and C6.

Position C5: Is meta to the -F, ortho to the -Cl, and meta to the -COOH.

Position C6: Is ortho to the -F, para to the -Cl, and ortho to the -COOH.

Considering these influences, the ortho, para-directing halogens would direct an incoming electrophile towards C6. The meta-directing cyano group would also direct towards C6 (meta position). The meta-directing carboxyl group would direct towards C5. In cases of conflicting directing effects, activating groups typically dominate, but here all groups are deactivating. However, the convergence of directing influence from the -F, -Cl, and -CN groups on the C6 position suggests it as the most likely, albeit highly disfavored, site for electrophilic attack.

In contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org The reaction is accelerated by the presence of strong electron-withdrawing groups (-CN, -COOH) positioned ortho and para to the leaving groups. masterorganicchemistry.com The mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.org

The molecule possesses two potential leaving groups: a fluorine atom at C2 and a chlorine atom at C4. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the leaving group ability is often related to the electronegativity of the halogen, which polarizes the C-X bond and makes the carbon more susceptible to attack. The established order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I. researchgate.net Therefore, the fluorine atom at the C2 position is the most probable site for nucleophilic displacement.

Table 2: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions

| Entry | Nucleophile (Nu-H) | Proposed Product (Substitution at C2) | Plausible Conditions |

| 1 | Sodium methoxide (B1231860) (NaOMe) | 4-Chloro-3-cyano-2-methoxybenzoic acid | Methanol, Reflux |

| 2 | Ammonia (NH₃) | 2-Amino-4-chloro-3-cyanobenzoic acid | DMSO, K₂CO₃, 100 °C |

| 3 | Piperidine | 4-Chloro-3-cyano-2-(piperidin-1-yl)benzoic acid | DMF, K₂CO₃, 80 °C |

| 4 | Sodium thiophenoxide (NaSPh) | 4-Chloro-3-cyano-2-(phenylthio)benzoic acid | DMF, Room Temp. |

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a Directed Metalation Group (DMG). researchgate.net The carboxylic acid group, after in-situ deprotonation by a strong organolithium base to form a lithium carboxylate, is an effective DMG. researchgate.netrsc.org It directs the deprotonation (lithiation) to one of its ortho positions.

For this compound, the positions ortho to the carboxylic acid are C2 and C6. The C2 position is already substituted with a fluorine atom. Therefore, the DoM reaction is strongly directed to the C6 position. The acidity of the C6-H bond is enhanced by the adjacent electron-withdrawing fluorine atom at C2. While studies on 2,4-dihalogenobenzoic acids have shown that lithiation occurs at the C3 position flanked by both halogens, this specific substitution pattern (2,3,4-trisubstituted) favors deprotonation at C6 due to the powerful ortho-directing ability of the carboxylate group. researchgate.netresearchgate.net

Once the aryllithium species is formed at C6, it can be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity.

Table 3: Proposed Directed Ortho Metalation (DoM) and Electrophilic Quench

| Entry | Base / Conditions | Electrophile (E⁺) | Proposed Product (Substitution at C6) |

| 1 | s-BuLi, TMEDA, THF, -78 °C | Iodomethane (CH₃I) | 4-Chloro-3-cyano-2-fluoro-6-methylbenzoic acid |

| 2 | s-BuLi, TMEDA, THF, -78 °C | Carbon dioxide (CO₂) | 5-Chloro-4-cyano-3-fluorophthalic acid |

| 3 | s-BuLi, TMEDA, THF, -78 °C | N,N-Dimethylformamide (DMF) | 4-Chloro-3-cyano-2-fluoro-6-formylbenzoic acid |

| 4 | s-BuLi, TMEDA, THF, -78 °C | Iodine (I₂) | 4-Chloro-3-cyano-2-fluoro-6-iodobenzoic acid |

Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, containing two different aryl-halogen bonds, are valuable substrates for selective cross-coupling reactions.

The Suzuki-Miyaura coupling reaction typically pairs an organoboron reagent with an organic halide. youtube.com For substrates with multiple different halogens, selective coupling can often be achieved based on the differential reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. The general reactivity trend is C-I > C-Br > C-OTf > C-Cl >> C-F. nih.gov

Before performing a Suzuki coupling, the acidic proton of the carboxylic acid is usually protected, for example by conversion to a methyl or ethyl ester, to avoid interference with the basic conditions of the reaction. For the resulting ester of this compound, the C4-Cl bond is significantly more reactive than the C2-F bond. nih.gov This allows for the selective arylation or vinylation at the C4 position, leaving the C-F bond intact for potential subsequent transformations. The choice of palladium catalyst and ligand is crucial for achieving high selectivity and yield.

Table 4: Predicted Selective Suzuki-Miyaura Coupling of a this compound derivative (Substrate: Methyl 4-chloro-3-cyano-2-fluorobenzoate)

| Entry | Boronic Acid / Ester | Proposed Product (Coupling at C4) | Plausible Catalyst/Ligand System |

| 1 | Phenylboronic acid | Methyl 3-cyano-2-fluoro-[1,1'-biphenyl]-4-carboxylate | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O |

| 2 | 4-Methoxyphenylboronic acid | Methyl 3-cyano-2-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylate | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane |

| 3 | Thiophene-2-boronic acid | Methyl 3-cyano-2-fluoro-4-(thiophen-2-yl)benzoate | Pd₂(dba)₃, XPhos, K₃PO₄, Toluene |

| 4 | Potassium vinyltrifluoroborate | Methyl 3-cyano-2-fluoro-4-vinylbenzoate | PdCl₂(dppf), Cs₂CO₃, THF/H₂O |

Heck and Sonogashira Coupling Chemistry

No specific examples of Heck or Sonogashira reactions using this compound as a substrate have been found. Therefore, no data tables on reaction conditions, yields, or products can be provided.

Buchwald-Hartwig Amination for C-N Bond Formation

Similarly, there are no documented instances of the Buchwald-Hartwig amination being performed on this compound. As a result, a data table and detailed research findings for this transformation cannot be compiled.

Role of 4 Chloro 3 Cyano 2 Fluorobenzoic Acid As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Substituted benzoic acids are frequently employed as starting materials for the synthesis of a wide array of heterocyclic compounds. The different functional groups on the aromatic ring can be manipulated through various organic reactions to construct fused or appended heterocyclic systems. While analogous compounds like halogenated or cyanated benzoic acids serve as key intermediates in forming heterocycles, specific examples detailing the use of 4-Chloro-3-cyano-2-fluorobenzoic acid as a direct precursor in the synthesis of diverse heterocyclic compounds are not prominently featured in the reviewed scientific literature.

Scaffold for the Construction of Multi-functionalized Aromatic Systems

The structure of this compound presents several reactive sites that could potentially be used for creating multi-functionalized aromatic systems. The functional groups—carboxylic acid, nitrile (cyano), chloro, and fluoro—offer distinct chemical reactivity, allowing for selective transformations.

Carboxylic Acid Group: Can undergo esterification, amidation, or reduction to an alcohol.

Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Halogen Substituents (Chloro and Fluoro): Can be targets for nucleophilic aromatic substitution reactions, allowing the introduction of other functional groups. The relative reactivity of the fluoro and chloro groups depends on the reaction conditions and the specific nucleophile used.

Strategies for Stereoselective Synthesis Utilizing the Compound's Chirality (if applicable)

This section is not applicable. This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it has no inherent chirality that can be utilized in stereoselective synthesis. Any stereoselectivity in a reaction sequence starting from this compound would have to be introduced in a subsequent step through the use of chiral reagents, catalysts, or auxiliaries.

Future Research Directions and Unexplored Avenues for 4 Chloro 3 Cyano 2 Fluorobenzoic Acid

Development of More Efficient and Selective Synthetic Routes with Reduced Environmental Impact

Current synthetic strategies for similar polysubstituted benzoic acids can sometimes rely on classical methods that may have drawbacks, such as the use of hazardous reagents or the generation of significant waste. For instance, traditional Sandmeyer reactions to introduce a cyano group can employ large excesses of cyanide, posing considerable safety and environmental risks. researchgate.net Future research should prioritize the development of synthetic pathways that are not only efficient and high-yielding but also adhere to the principles of green chemistry.

Key research objectives in this area include:

Catalyst Development: Investigating novel catalytic systems, potentially based on earth-abundant metals, to replace stoichiometric reagents and improve reaction selectivity.

Alternative Cyanation Methods: Exploring safer and more efficient cyanation reagents and methodologies to circumvent the hazards associated with traditional cyanide salts.

Solvent Minimization and Replacement: Focussing on reactions in greener solvents, such as water or bio-based solvents, or under solvent-free conditions to reduce volatile organic compound (VOC) emissions.

Process Intensification: Designing processes that maximize atom economy, reduce the number of synthetic steps, and minimize energy consumption.

A comparative table of potential synthetic approaches is presented below.

| Parameter | Traditional Synthetic Approach (Hypothetical) | Future Green Chemistry Approach (Proposed) |

|---|---|---|

| Cyanation Method | Sandmeyer reaction using CuCN/NaCN | Catalytic cyanation using a non-toxic cyanide source |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, supercritical CO2, or biodegradable solvents |

| Energy Input | High-temperature reflux over extended periods | Microwave-assisted or flow chemistry-based heating |

| Waste Generation | Significant heavy metal and cyanide-containing waste | Minimal waste, with potential for catalyst recycling |

Integration with Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic routes, a deep understanding of reaction kinetics, intermediate formation, and byproduct generation is essential. The integration of Process Analytical Technology (PAT), utilizing advanced spectroscopic probes, offers a powerful method for real-time, in-situ monitoring of chemical reactions. digitellinc.com This approach moves beyond traditional offline analysis (e.g., TLC, HPLC) of final products to provide continuous data throughout the synthesis.

Future research should explore the application of various spectroscopic techniques to the synthesis of 4-Chloro-3-cyano-2-fluorobenzoic acid. Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy could be a particularly powerful tool for monitoring the reaction progress, as has been demonstrated with other fluorinated benzoic acids used to create fluorine probes. ossila.com

Potential spectroscopic probes for integration are outlined in the following table.

| Spectroscopic Technique | Information Gained | Potential Benefits |

|---|---|---|

| FT-IR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products by monitoring characteristic vibrational bands (e.g., C≡N, C=O). | Precise determination of reaction endpoints, detection of reaction stalls. |

| ¹⁹F NMR Spectroscopy | Direct monitoring of the fluorine-containing starting materials and products, providing clean spectra with high sensitivity. | Unambiguous tracking of the target molecule's formation and potential side reactions involving the fluorine substituent. |

| UV-Vis Spectroscopy | Tracking changes in conjugation and chromophores within the aromatic system as the reaction progresses. | Cost-effective method for kinetic analysis and process control. |

Exploration of Automated and Flow Chemistry Methodologies for Scalable Synthesis

For the synthesis of fine chemicals to be industrially viable, scalability is a critical factor. nih.gov Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a traditional batch reactor, offers numerous advantages for scaling up chemical production. polimi.it These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility. nih.gov

An important avenue of future research is the translation of an optimized batch synthesis of this compound to a continuous flow process. This would involve:

Reactor Design: Selecting or designing appropriate microreactors or packed-bed reactors suitable for the specific reaction chemistry.

Parameter Optimization: Systematically optimizing parameters such as flow rate, temperature, pressure, and reagent stoichiometry to maximize yield and purity.

Downstream Processing: Integrating continuous purification and isolation techniques (e.g., continuous crystallization, liquid-liquid extraction) to create a seamless end-to-end manufacturing process.

The table below contrasts batch and flow chemistry approaches for this compound's synthesis.

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Complex, often requires re-optimization ("scaling up"). | Simpler, achieved by running for longer times or "numbering up" parallel reactors. nih.gov |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and excellent temperature control. polimi.it |

| Heat & Mass Transfer | Often limited by vessel size and stirring efficiency. | Highly efficient due to high surface-area-to-volume ratios. nih.gov |

| Process Control | Difficult to precisely control temperature and mixing gradients. | Precise control over reaction parameters, leading to higher consistency. |

Discovery of Novel Reactivity Patterns and Unconventional Derivatization Pathways

The specific arrangement of substituents on the this compound ring provides opportunities for exploring novel chemical transformations. The interplay between the electron-withdrawing cyano and carboxylic acid groups, and the inductive and mesomeric effects of the halogen atoms, could lead to unique reactivity.

Future research should focus on:

Regioselective Functionalization: Investigating whether the existing substituents can direct further reactions, such as C-H activation or nucleophilic aromatic substitution (SₙAr), to the remaining positions on the aromatic ring with high regioselectivity.

Transformations of the Nitrile Group: Moving beyond simple hydrolysis to explore cycloadditions, metal-catalyzed reactions, or its use as a directing group in ortho-metalation chemistry.

Selective Halogen Chemistry: Developing conditions for the selective reaction of either the chlorine or fluorine atom in cross-coupling reactions, leveraging the differential reactivity of C-Cl versus C-F bonds.

Deepening Computational Understanding of Structure-Reactivity Relationships and Mechanistic Insights

Computational chemistry, particularly methods like Density Functional Theory (DFT), is an indispensable tool for understanding and predicting chemical reactivity. Applying these methods to this compound could provide profound insights that guide experimental work.

Unexplored computational avenues include:

Mapping Electron Distribution: Calculating molecular orbital energies and electrostatic potential maps to predict the most reactive sites for electrophilic and nucleophilic attack.

Modeling Reaction Mechanisms: Simulating the transition states and reaction pathways for various synthetic transformations to elucidate mechanisms and identify rate-determining steps. This can help in optimizing reaction conditions and catalyst selection.

Predicting Spectroscopic Properties: Calculating theoretical NMR shifts and vibrational frequencies to aid in the characterization of the molecule and its derivatives.

| Computational Method | Research Question | Potential Insight |

|---|---|---|

| Density Functional Theory (DFT) | What is the most likely site for nucleophilic aromatic substitution? | Identification of the lowest unoccupied molecular orbital (LUMO) and atomic charges to predict regioselectivity. |

| Transition State Theory | What is the energy barrier for a proposed novel derivatization reaction? | Calculation of activation energies to assess the feasibility of a new synthetic route before attempting it in the lab. |

| NBO Analysis | How do the substituents electronically influence each other? | Quantification of hyperconjugative and steric interactions to understand structure-reactivity relationships. |

Expanding Applications in Materials Science (excluding bio-related or therapeutic applications)

The unique combination of functional groups—a rigid aromatic core, halogens for thermal stability, and a polar nitrile group—makes this compound an attractive building block for advanced materials. chemimpex.com While related fluorinated and chlorinated benzoic acids are known to be useful in materials science, the specific potential of this compound remains largely unexplored. ossila.comnbinno.com

Future research should investigate its use in:

High-Performance Polymers: As a monomer or additive in the synthesis of specialty polymers like polyamides or polyesters. The halogen substituents could impart properties such as flame retardancy, thermal stability, and low dielectric constants.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous crystalline structures. ossila.com The cyano and halogen groups lining the pores could offer specific functionalities for applications in gas separation or catalysis.

Liquid Crystals: The rigid, polar nature of the molecule could be exploited in the design of novel liquid crystalline materials. nbinno.com

Organic Electronics: As a building block for organic semiconductors or dielectrics, where the fluorine and cyano groups can be used to tune electronic properties and molecular packing.

Q & A

Basic: What are the common synthetic routes for 4-chloro-3-cyano-2-fluorobenzoic acid, and how do they compare in yield and purity?

Methodological Answer:

Synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A common approach includes:

Halogenation : Introducing chlorine/fluorine via electrophilic substitution (e.g., using Cl₂/FeCl₃ or F₂ gas under controlled conditions) .

Cyano Group Introduction : Nitrile addition via nucleophilic substitution (e.g., using KCN/CuCN on halogenated intermediates) .

Carboxylation : Oxidation of a methyl group or hydrolysis of a nitrile to carboxylic acid using strong bases (e.g., NaOH/H₂O₂) .

Yield and purity depend on reaction conditions (temperature, catalyst) and purification methods (recrystallization, chromatography). HPLC analysis (>95% purity) is recommended for validation .

Advanced: How do steric and electronic effects of substituents influence the reactivity of intermediates during synthesis?

Methodological Answer:

The chloro and fluoro groups exert strong electron-withdrawing effects, directing electrophilic substitutions to specific positions. Steric hindrance from the cyano group may slow carboxylation steps. Computational modeling (e.g., DFT) can predict reaction pathways, while kinetic studies using NMR or IR spectroscopy track intermediate stability . For example, the fluoro group’s ortho-directing nature necessitates precise temperature control to avoid byproducts .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- NMR Spectroscopy : H/C NMR to confirm substituent positions and purity.

- HPLC : Quantify purity and detect impurities (>95.0% threshold) .

- Melting Point Analysis : Compare observed mp (e.g., 185–187°C for analogs) to literature values .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] ion).

Advanced: How can hyphenated techniques (e.g., LC-MS) resolve contradictions in spectral data?

Methodological Answer:

Discrepancies in NMR or IR data often arise from isomeric impurities or solvent effects. LC-MS couples separation with mass detection, isolating individual components for precise structural validation. For example, a minor peak in HPLC might correlate with a byproduct identified via MS/MS fragmentation .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

The trifunctional scaffold (carboxylic acid, cyano, halogens) is valuable for:

- Pharmacophore Design : Targeting enzyme active sites (e.g., kinase inhibitors).

- Prodrug Development : Carboxylic acid facilitates ester prodrug formulations.

- Structure-Activity Relationship (SAR) Studies : Systematic substitution to optimize bioavailability .

Advanced: How can computational methods predict its binding affinity to biological targets?

Methodological Answer:

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model interactions with proteins. Use PubChem 3D conformers (InChI Key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) to generate ligand poses. Validate predictions with in vitro assays (e.g., fluorescence polarization) .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to avoid dermal contact.

- Storage : In airtight containers at 0–6°C to prevent degradation .

- Waste Disposal : Neutralize with dilute NaOH before disposal .

Advanced: How to mitigate risks when scaling up reactions under anhydrous conditions?

Methodological Answer:

Use moisture-sensitive techniques:

- Schlenk Lines : For inert atmosphere synthesis.

- Drying Agents : Molecular sieves or P₂O₅ in solvents.

Monitor exothermic reactions via calorimetry to prevent thermal runaway .

Basic: How to validate the reproducibility of synthetic protocols?

Methodological Answer:

- Interlaboratory Studies : Compare yields/purity across labs.

- Statistical Analysis : Use RSD (%) for replicate experiments.

- Reference Standards : Cross-check with NIST-validated data .

Advanced: What strategies address low solubility in aqueous media during biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.